molecular formula C16H21NO2 B2991959 [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411271-42-4

[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No.: B2991959
CAS No.: 2411271-42-4
M. Wt: 259.349
InChI Key: YLICLFKEVUXDBB-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is a chemical compound with a complex structure that includes a piperidine ring, an ethylphenyl group, and an oxirane (epoxide) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves the reaction of 4-ethylphenylpiperidine with an epoxide precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Diols from the reduction of the oxirane ring.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
  • [3-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
  • [3-(4-Fluorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone

Uniqueness

The uniqueness of [3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The ethyl group on the phenyl ring can affect the compound’s lipophilicity and, consequently, its pharmacokinetic properties.

Properties

IUPAC Name

[3-(4-ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-12-5-7-13(8-6-12)14-4-3-9-17(10-14)16(18)15-11-19-15/h5-8,14-15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLICLFKEVUXDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCN(C2)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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